Resolvin D4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Resolvin D4 (RvD4) is a specialized pro-resolving lipid mediator that plays a key role in regulating cellular responses and orchestrating resolution networks involved in host responses to injury and infection . It has been identified in human tissues and found to persist late into the resolution phase of acute murine Staphylococcus aureus infections .

Synthesis Analysis

The total synthesis of Resolvin D4 and its 17 ®-hydroxy-epimer has been reported . These lipid-based natural products are biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli . They are part of a large class of bioactive molecules that resolve inflammation .

Molecular Structure Analysis

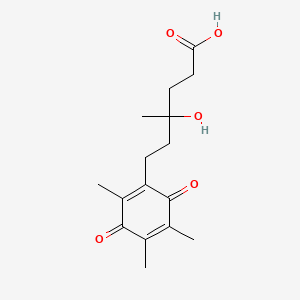

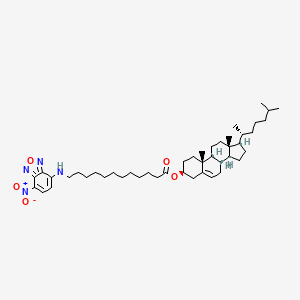

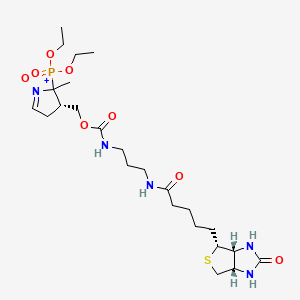

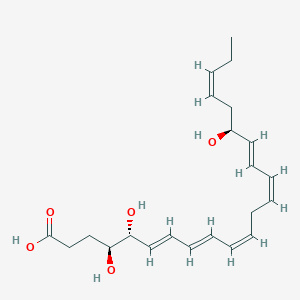

The complete stereochemistry of RvD4 has been established as 4 S ,5 R ,17 S -trihydroxydocosa-6 E ,8 E ,10 Z ,13 Z ,15 E ,19 Z -hexaenoic acid . This was confirmed by matching with endogenous RvD4 from resolving exudates in dorsal pouch S. aureus infections .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Resolvin D4 have been studied . The completion of the first total synthesis of resolvin D4 established the absolute stereochemical configuration of RvD4 .

Physical And Chemical Properties Analysis

Resolvin D4 has a molecular weight of 376.5 g/mol . Its molecular formula is C22H32O5 . The exact mass and monoisotopic mass of Resolvin D4 are 376.22497412 g/mol . It has a complexity of 555 and a topological polar surface area of 98 Ų .

Applications De Recherche Scientifique

Inflammation Resolution

Resolvin D4 is part of a large class of bioactive molecules that resolve inflammation . These lipid-based natural products are biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli .

Host Protection and Bacterial Clearance

Resolvin D4 has been found to persist late into the resolution phase of acute murine Staphylococcus aureus infections . It has novel pro-resolving actions in S. aureus infections and a potent ability to stimulate clearance of apoptotic cells by skin fibroblasts .

Regulation of Cellular Response

Resolvins of the D-series, including Resolvin D4, regulate cellular response by orchestrating resolution networks involved in host responses to injury and infection .

Stimulation of Apoptotic Cell Uptake

In vivo, Resolvin D4 has been shown to reduce neutrophilic infiltration and enhance uptake of apoptotic PMN (51%) by human dermal fibroblasts at concentrations as low as 0.1 nM .

Synthetic Availability for Research

The total synthesis of Resolvin D4 and its 17 ®-hydroxy-epimer has been reported . The synthetic availability of these molecules has helped further elucidate their stereoselective biofunctions .

Potential Role in Ischemic Stroke

Although specific research on Resolvin D4’s role in ischemic stroke is limited, inflammation is a significant pathogenetical factor of ischemic stroke . Given Resolvin D4’s role in resolving inflammation, it may have potential applications in this area.

Mécanisme D'action

Target of Action:

Resolvin D4 primarily targets phagocytes, including neutrophils and macrophages. These immune cells play a central role in host defense against infections and tissue injury. RvD4 acts on these cells to regulate their behavior during inflammation and resolution .

Mode of Action:

RvD4 orchestrates several actions to promote resolution:

- Signaling Pathways : RvD4 activates ERK1/2 and STAT3 pathways in granulocytes, influencing their behavior .

Biochemical Pathways:

RvD4 is biosynthesized from docosahexaenoic acid (DHA) during the resolution phase of acute inflammation. It acts as a switch, disengaging emergency granulopoiesis (rapid neutrophil production) and promoting return to steady-state conditions. RvD4 also regulates granulocyte progenitors in the bone marrow .

Result of Action:

- Anti-Inflammatory Effects : By limiting neutrophil infiltration, RvD4 helps restore homeostasis after infections .

Action Environment:

Propriétés

IUPAC Name |

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPLJNOOLKUEBS-RIYRYSNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B592781.png)